3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one
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Overview
Description
3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a complex organic compound characterized by its unique structure, which includes a pyrazolyl group attached to a pyrimido[2,1-b][1,3]benzothiazol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one typically involves multiple steps, starting with the construction of the pyrimido[2,1-b][1,3]benzothiazol-4-one core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzothiazoles and β-diketones. Subsequent introduction of the pyrazolyl group can be performed through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazole derivatives: These compounds share the pyrazolyl group and exhibit similar biological activities.
Benzothiazole derivatives: These compounds contain the benzothiazol-4-one core and are known for their diverse pharmacological effects.
Uniqueness: 3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(1H-pyrazol-5-yl)pyrimido[2,1-b][1,3]benzothiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4OS/c18-12-8(9-5-6-15-16-9)7-14-13-17(12)10-3-1-2-4-11(10)19-13/h1-7H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEWTJIZRHGZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=O)C(=CN=C3S2)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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